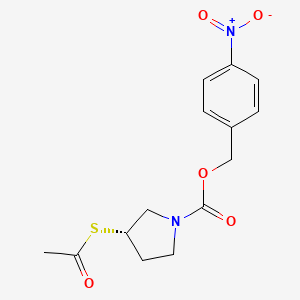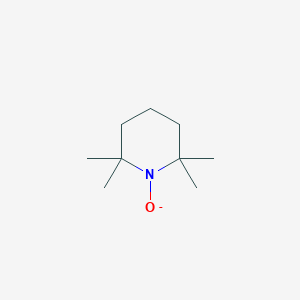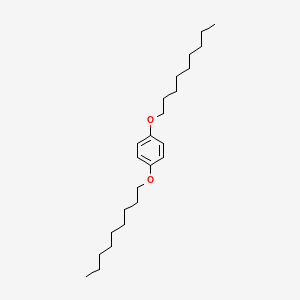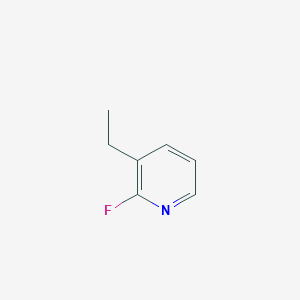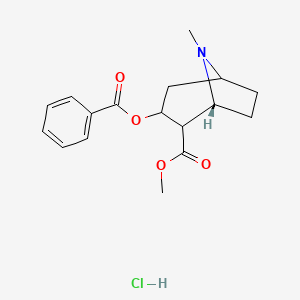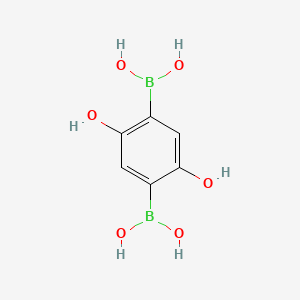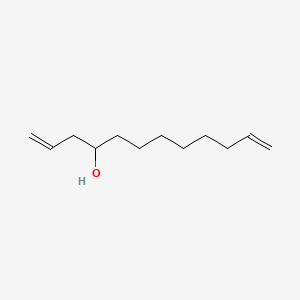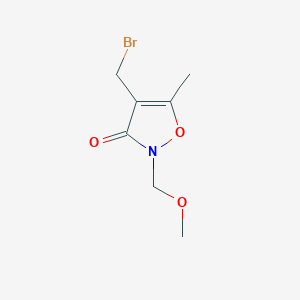![molecular formula C18H37N5O12S-2 B13404269 (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibekacin sulfate is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin. It was developed by Hamao Umezawa and collaborators for Meiji Seika. This compound is known for its broad-spectrum antimicrobial properties and is particularly effective against gram-negative bacteria and staphylococcus species .
Métodos De Preparación
Dibekacin sulfate is synthesized from kanamycin B. The preparation process involves the removal of the 3’ and 4’ hydroxyl groups from kanamycin B, resulting in the formation of 3’,4’-dideoxykanamycin B, which is then converted to dibekacin . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
Análisis De Reacciones Químicas
Dibekacin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Dibekacin sulfate can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibekacin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of aminoglycoside antibiotics.
Biology: Dibekacin sulfate is used in microbiological research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by gram-negative bacteria and staphylococcus species. .
Mecanismo De Acción
Dibekacin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the decoding site of the ribosome, causing misreading of mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as sisomicin and netilmicin. it has unique properties that distinguish it from these compounds:
Sisomicin: A naturally occurring aminoglycoside produced by Micromonospora inyoensis.
Netilmicin: A semisynthetic aminoglycoside that has a broader antibacterial spectrum than gentamicin and is resistant to inactivation by certain bacterial enzymes.
Dibekacin sulfate is particularly effective against certain strains of bacteria that are resistant to other aminoglycosides, making it a valuable addition to the arsenal of antibiotics .
Propiedades
Fórmula molecular |
C18H37N5O12S-2 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/p-2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
Clave InChI |
GXKUKBCVZHBTJW-USXQJGOZSA-L |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
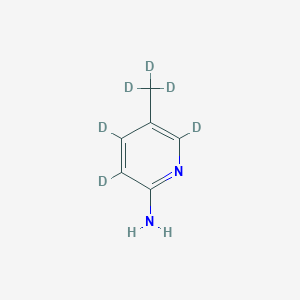
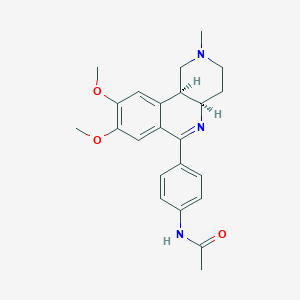
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
